molecular formula C36H72O2 B1501303 Docosyl tetradecanoate CAS No. 42232-05-3

Docosyl tetradecanoate

Cat. No.: B1501303
CAS No.: 42232-05-3
M. Wt: 537 g/mol
InChI Key: ZZEXXQGRXIUMCA-UHFFFAOYSA-N
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Description

Docosyl tetradecanoate, also known as behenyl myristate, is a fatty acid ester formed from docosanol (a 22-carbon fatty alcohol) and tetradecanoic acid (a 14-carbon fatty acid). This compound is primarily used in cosmetics and personal care products due to its emollient and skin-conditioning properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Docosyl tetradecanoate can be synthesized through the esterification reaction between docosanol and tetradecanoic acid. The reaction typically involves heating the two reactants in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification reactors where docosanol and tetradecanoic acid are continuously fed into the system. The reaction mixture is maintained at an elevated temperature and pressure to ensure high conversion rates. The resulting ester is then purified through distillation to remove any unreacted starting materials and byproducts.

Chemical Reactions Analysis

Types of Reactions: Docosyl tetradecanoate primarily undergoes hydrolysis and transesterification reactions.

Common Reagents and Conditions:

  • Hydrolysis: This reaction involves breaking the ester bond using water in the presence of an acid or base catalyst.

  • Transesterification: This reaction involves exchanging the ester group with another alcohol in the presence of a catalyst, such as an acid or base.

Major Products Formed:

  • Hydrolysis: Docosanol and tetradecanoic acid are the primary products.

  • Transesterification: A new ester is formed, along with the release of the original alcohol.

Scientific Research Applications

Docosyl tetradecanoate is widely used in scientific research due to its unique properties. It is used as an emollient in cosmetics and personal care products, providing moisturization and skin-conditioning benefits. Additionally, it is used in pharmaceutical formulations to improve the delivery of active ingredients.

Mechanism of Action

The mechanism by which docosyl tetradecanoate exerts its effects involves its ability to form a protective barrier on the skin, preventing moisture loss and enhancing skin hydration. The compound interacts with the lipid layers of the skin, improving its texture and elasticity.

Molecular Targets and Pathways Involved: this compound primarily targets the lipid bilayer of the skin, interacting with the fatty acids and ceramides to strengthen the skin barrier.

Comparison with Similar Compounds

  • Cetyl palmitate

  • Stearyl oleate

  • Behenyl oleate

  • Myristyl myristate

Properties

IUPAC Name

docosyl tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H72O2/c1-3-5-7-9-11-13-15-16-17-18-19-20-21-22-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-14-12-10-8-6-4-2/h3-35H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZEXXQGRXIUMCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H72O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672926
Record name Docosyl tetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

537.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42232-05-3
Record name Docosyl tetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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